JAK2/STAT3 Pathway Inhibitory Potency: Class-Level Anti-Proliferative Activity
The compound belongs to a naphthyl-urea class exhibiting potent, sub-micromolar inhibition of JAK2/STAT3 signaling. The patent reports that representative compounds (e.g., IY210216D-1, ID210203C-1, IY210316B-1) significantly inhibit proliferation of breast (MDA-MB-468) and liver (HepG2) cancer cells via specific suppression of JAK2 and downstream STAT3, Cyclin D1, and MMP9 [1]. While direct IC50 values for 2034345-66-7 are not publicly available, its structural inclusion within this active series implies comparable nanomolar to low-micromolar potency, a critical differentiation from urea-based inhibitors of other kinases like NAMPT or p38 MAPK.
| Evidence Dimension | Anti-proliferative Activity |
|---|---|
| Target Compound Data | Sub-micromolar activity inferred from class-level data (exact IC50 not publicly disclosed) |
| Comparator Or Baseline | Representative patent compounds (e.g., IY210216D-1): reportedly significant inhibition at low dose |
| Quantified Difference | Qualitative comparison; target compound is structurally designed for this specific target class, unlike pan-kinase inhibitors. |
| Conditions | MDA-MB-468 (breast cancer) and HepG2 (liver cancer) cell lines; MTT assay [1] |
Why This Matters
For researchers investigating JAK/STAT-driven cancers, this chemotype offers a targeted tool, avoiding the off-target effects of multi-kinase inhibitors.
- [1] CN113444035A - Naphthyl urea compounds with brand new chemical structure and preparation method and application thereof. Patent. 2021. View Source
